2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
CAS No.: 2034579-52-5
Cat. No.: VC5379062
Molecular Formula: C15H19N5O2S
Molecular Weight: 333.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034579-52-5 |
|---|---|
| Molecular Formula | C15H19N5O2S |
| Molecular Weight | 333.41 |
| IUPAC Name | (4-propylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C15H19N5O2S/c1-2-4-12-14(23-19-18-12)15(21)20-8-3-5-11(10-20)22-13-9-16-6-7-17-13/h6-7,9,11H,2-5,8,10H2,1H3 |
| Standard InChI Key | LFYFVXBCCKLWKK-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₅H₁₉N₅O₂S and a molecular weight of 333.41 g/mol . Its structure integrates three heterocyclic systems:
-
A pyrazine ring (aromatic six-membered ring with two nitrogen atoms).
-
A piperidine moiety (six-membered amine ring).
-
A 4-propyl-1,2,3-thiadiazole group (five-membered ring containing sulfur and two nitrogen atoms) .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely polar organic solvents | |
| Stability | Stable under standard conditions |
The SMILES notation is CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3, and the InChIKey is LFYFVXBCCKLWKK-UHFFFAOYSA-N .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions :
-
Thiadiazole precursor preparation: 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized via cyclization of thiosemicarbazide derivatives .
-
Piperidine functionalization: The piperidine ring is modified at the 3-position to introduce a hydroxyl group for subsequent coupling .
-
Coupling reactions:
Analytical Characterization
-
NMR Spectroscopy:
-
IR Spectroscopy: Stretching vibrations for C=O (1740 cm⁻¹), C=N (1634 cm⁻¹), and S–N (1270 cm⁻¹) .
Biological Activity and Applications
Antimicrobial Properties
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:
-
Bacterial strains: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungal strains: Moderate activity against Candida albicans (MIC: 32–64 µg/mL) .
Other Pharmacological Effects
-
Anti-inflammatory activity: COX-2 inhibition reported for analogous thiadiazole-piperidine hybrids .
-
P2X3 receptor antagonism: Piperidine derivatives are explored for chronic pain management .
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
-
Thiadiazole moiety: Enhances electron-deficient character, improving receptor binding .
-
Piperidine substitution: The 3-oxy linker increases solubility and bioavailability .
-
Pyrazine ring: Contributes to π-π stacking interactions with biological targets .
Patent Landscape and Industrial Relevance
-
WO2016198682A1: Covers pyrazine-piperidine hybrids for metabolic disorders .
-
EP3630731B1: Describes methods for synthesizing thiadiazole-carboxamide derivatives .
-
AU2006281497B2: Highlights piperidine derivatives as P2X3 antagonists for pain therapy .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume